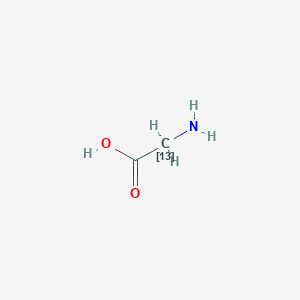
甘氨酸-2-13C
描述
Glycine-2-13C is the 13C-labeled Glycine . It is an inhibitory neurotransmitter in the CNS and also acts as a co-agonist along with glutamate, facilitating an excitatory potential at the glutaminergic N-methyl-D-aspartic acid (NMDA) receptors .
Synthesis Analysis
Glycine is synthesized from threonine, choline, hydroxyproline, and serine via interorgan metabolism between the liver and kidneys . It can also be derived from dietary sources .Molecular Structure Analysis
The molecular formula of Glycine-2-13C is C2H5NO2 . It is one of the 20 amino acids usually present in proteins found in animals .Chemical Reactions Analysis
Glycine-2-13C is used as a tracer for quantitation during the drug development process . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules .Physical And Chemical Properties Analysis
Glycine-2-13C is a colorless crystalline solid . It is highly soluble in water and is said to be a polar molecule . It appears as a colorless crystalline solid having a sweet taste .科学研究应用
Microbial Utilization in Forest Soils
Glycine-2-13C is used to study the utilization of glycine by microorganisms in forest soils. Research conducted along the altitude of Changbai Mountain, China, utilized 13C, 15N-labeled glycine to investigate the transformation and availability of nitrogen (N) in forest soils. The study found that the addition of glycine promoted gross N mineralization and microbial N immobilization, with soil microorganisms readily mineralizing the glycine N .
Climate Change Impact on Soil Microorganisms
The compound is instrumental in understanding how soil microorganisms respond to climate change. A study traced with 13C-Glycine and FACE CO2 revealed that bacteria and fungi respond differently to multifactorial climate change in a temperate heathland. The research highlighted the opportunistic utilization of glycine by Gram-positive bacteria, indicating diversified response patterns to future changes in substrate availability and climatic factors .
作用机制
Target of Action
Glycine-2-13C, a 13C-labeled form of glycine, primarily targets the N-methyl-D-aspartic acid (NMDA) receptors in the central nervous system . These receptors play a crucial role in neuronal signaling, particularly in synaptic plasticity and memory function.
Mode of Action
Glycine-2-13C acts as an inhibitory neurotransmitter in the central nervous system . It also functions as a co-agonist along with glutamate, facilitating an excitatory potential at the glutaminergic NMDA receptors . This dual role allows Glycine-2-13C to modulate neuronal activity, maintaining a balance between excitation and inhibition.
Biochemical Pathways
The primary biochemical pathway affected by Glycine-2-13C is the glutamatergic pathway . By acting as a co-agonist at NMDA receptors, Glycine-2-13C influences the function of these receptors, which are a type of ionotropic glutamate receptor. The activation of NMDA receptors allows for the influx of calcium ions, leading to various downstream effects such as the activation of signal transduction pathways and gene expression.
Pharmacokinetics
It’s known that stable isotopes of elements like carbon have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration, a similar process, has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The action of Glycine-2-13C at the NMDA receptors leads to an excitatory potential . This can result in various molecular and cellular effects, including the activation of intracellular signaling pathways and changes in gene expression. These effects contribute to the role of NMDA receptors in processes such as synaptic plasticity and memory function.
安全和危害
Glycine-2-13C may cause skin irritation, eye irritation, gastrointestinal tract irritation with nausea, vomiting, and diarrhea, and respiratory tract irritation .
Relevant Papers The paper “Fractional 13C enrichment of isolated carbons using [1-13C]- or [2-13C]-glucose facilitates the accurate measurement of dynamics at backbone Cα and side-chain methyl positions in proteins” discusses the use of Glycine-2-13C in protein studies .
属性
IUPAC Name |
2-aminoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMQDGOQFOQNFH-OUBTZVSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70455265 | |
| Record name | Glycine-2-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70455265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
76.059 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glycine-2-13C | |
CAS RN |
20220-62-6 | |
| Record name | Glycine-2-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70455265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes Glycine-2-¹³C a valuable tool in studying plant metabolism?
A1: Glycine-2-¹³C serves as a traceable isotopic label, allowing researchers to track the fate of glycine within a plant's metabolic processes. For instance, studies have demonstrated its incorporation into serine, glucose, and sucrose in sunflower leaves, highlighting the activity of the glycolate pathway [].
Q2: How does Glycine-2-¹³C contribute to understanding the structure of melanoidins?
A2: Melanoidins, complex brown pigments formed during food heating, have intricate structures that are challenging to analyze. Research utilizing Glycine-2-¹³C, alongside other techniques like ¹³C and ¹⁵N CP-MAS NMR spectrometry, has provided crucial insights. Studies reveal that glycine is incorporated into melanoidins, primarily forming saturated and aliphatic carbon structures [, ]. Further analysis indicates a significant portion of the incorporated glycine forms a conjugated enamine linkage, contributing to the overall melanoidin structure [].
Q3: Can you elaborate on the specific insights gained from using Glycine-2-¹³C in conjunction with ¹³C NMR in melanoidin research?
A3: When Glucose (1-¹³C) and Glycine-2-¹³C were used to form melanoidins, ¹³C NMR analysis revealed the diverse environments of incorporated carbon atoms. The C1 carbon from glucose was found in aliphatic alkyl methyl groups, saturated, unsaturated, aromatic, and carbonyl groups [, ]. This demonstrates the complex rearrangements and reactions occurring during melanoidin formation.
Q4: Beyond plants, has Glycine-2-¹³C been utilized in understanding metabolic pathways in other organisms?
A4: Yes, research has employed Glycine-2-¹³C to investigate the biosynthesis of vitamin B12 in the anaerobic bacterium Eubacterium limosum []. This study revealed the specific incorporation of Glycine-2-¹³C into the 5,6-dimethylbenzimidazole moiety of vitamin B12, elucidating the biosynthetic origin of this essential vitamin.
Q5: Are there any studies exploring the competition between plants and soil microbes for Glycine-2-¹³C?
A5: Research has investigated the partitioning of Glycine-2-¹³C-¹⁵N between plants and soil microbes. Findings suggest that while soil fauna can influence microbial abundance, they have minimal impact on the uptake of nitrogen derived from Glycine-2-¹³C-¹⁵N by either plants or microbes []. This suggests that microbial mineralization is a key pathway for plant acquisition of nitrogen from this source.
Q6: Do the studies suggest any potential limitations of using Glycine-2-¹³C in metabolic research?
A6: One study observed that while Glycine-2-¹³C-¹⁵N was readily taken up by soil microbes, plants primarily accessed the nitrogen after its mineralization []. This highlights the importance of considering the role of microbial activity when interpreting data from Glycine-2-¹³C labeling experiments.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![2-[2-(4-Nonylphenoxy)ethoxy]ethanol](/img/structure/B32869.png)
![(3aR,4S,5R,6aS)-5-Hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B32873.png)


![1-[2-Hydroxy-4,6-dimethoxy-3-(methoxymethoxy)phenyl]propan-1-one](/img/structure/B32882.png)